molecular formula C31H22NO2P B3371499 (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane CAS No. 7151-67-9

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane

Cat. No.: B3371499
CAS No.: 7151-67-9
M. Wt: 471.5 g/mol
InChI Key: UAYDJOMFMRSNNV-UHFFFAOYSA-N
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Description

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is a complex organic compound with the molecular formula C31H22NO2P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of 2-nitrofluorene with triphenylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to act as a ligand, forming complexes with metal ions and affecting their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is unique due to its combination of a nitro group and a triphenylphosphane moiety.

Properties

IUPAC Name

(2-nitrofluoren-9-ylidene)-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NO2P/c33-32(34)23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)35(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYDJOMFMRSNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290665
Record name (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-67-9
Record name NSC70223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Reactant of Route 2
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Reactant of Route 3
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Reactant of Route 4
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Reactant of Route 5
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Reactant of Route 6
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane

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